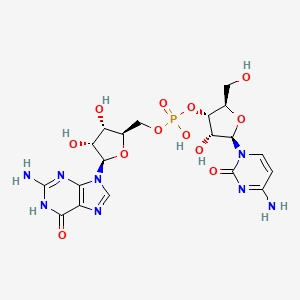

Cytidylyl-(3',5')-guanosine

Description

Significance of Dinucleotides in Nucleic Acid Research

Dinucleotides are indispensable tools in the field of nucleic acid research. Their relatively simple structure, compared to long polynucleotide chains, makes them ideal models for studying the intricate details of nucleic acid conformation, interactions, and dynamics. oup.comnih.gov Researchers utilize dinucleotides to investigate the influence of base sequence and composition on the local structure of DNA and RNA. These studies have revealed that nucleic acids are not rigid, uniform helices but rather dynamic molecules with various stable conformational substates. oup.com

The study of dinucleotides has been instrumental in understanding:

Base Stacking and Hydrogen Bonding: The interactions between adjacent bases (stacking) and between complementary bases (hydrogen bonding) are the primary forces that stabilize the double helix structure of DNA. Dinucleotide models allow for detailed analysis of these interactions. nih.govtandfonline.com

Conformational Plasticity: Dinucleotides can adopt different conformations, such as the A-, B-, and Z-forms of DNA. Understanding the transitions between these forms is crucial for comprehending their biological roles, including protein-DNA recognition and gene regulation. oup.com

Drug-Nucleic Acid Interactions: Many therapeutic agents exert their effects by binding to DNA or RNA. Dinucleotides serve as simplified targets to study the binding modes and mechanisms of these drugs at an atomic level. nih.gov

Overview of Cytidylyl-(3',5')-guanosine as a Model Dinucleotide

This compound, commonly abbreviated as CpG, is a specific dinucleotide composed of a cytidine (B196190) and a guanosine (B1672433) nucleoside linked by a 3',5'-phosphodiester bond. ebi.ac.uk It represents a fundamental unit of the CpG dinucleotide sequence, which has significant biological implications, particularly in vertebrates.

CpG dinucleotides are statistically underrepresented in vertebrate genomes, a phenomenon linked to the methylation of cytosine bases within this sequence. nih.govpnas.org Methylated cytosines are prone to deamination, a chemical change that converts them to thymine, leading to a gradual loss of CpG sites over evolutionary time. pnas.org The remaining CpG dinucleotides are often clustered in regions called CpG islands, which are frequently located in the promoter regions of genes and are typically unmethylated, playing a crucial role in gene regulation. nih.govpnas.org

Due to its biological importance, CpG has been extensively used as a model system in various research areas:

Structural Biology: The conformation of CpG and its interactions have been studied using techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy to understand the local structure of DNA and how it is influenced by base sequence. tandfonline.comresearchgate.netnih.gov

Biophysical Chemistry: Studies on the self-association and thermodynamics of CpG provide insights into the forces that govern the formation and stability of nucleic acid structures. tandfonline.com

Immunology: In the context of longer DNA sequences, CpG motifs are recognized by the innate immune system, triggering an immune response. While this article focuses on the chemical compound itself, it's important to note that this biological activity has spurred significant research into CpG-containing oligonucleotides.

Virology: The frequency of CpG dinucleotides in viral genomes can influence their replication and interaction with the host immune system, making CpG a subject of interest in virology research. kcl.ac.ukmicrobiologyresearch.org

The synthesis of this compound and its derivatives is a key area of research, enabling the detailed study of its properties and interactions. Various chemical and enzymatic methods have been developed for its production. nih.govoup.comnih.gov

Table 1: Key Properties of this compound

| Property | Value | Source |

| Molecular Formula | C19H25N8O12P | nih.gov |

| Molecular Weight | 588.4 g/mol | nih.gov |

| IUPAC Name | [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate (B84403) | nih.gov |

| CAS Number | 2382-65-2 | chemicalbook.com |

Structure

2D Structure

Properties

CAS No. |

2382-65-2 |

|---|---|

Molecular Formula |

C19H25N8O12P |

Molecular Weight |

588.4 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C19H25N8O12P/c20-8-1-2-26(19(33)23-8)17-12(31)13(6(3-28)37-17)39-40(34,35)36-4-7-10(29)11(30)16(38-7)27-5-22-9-14(27)24-18(21)25-15(9)32/h1-2,5-7,10-13,16-17,28-31H,3-4H2,(H,34,35)(H2,20,23,33)(H3,21,24,25,32)/t6-,7-,10-,11-,12-,13-,16-,17-/m1/s1 |

InChI Key |

CTMZLDSMFCVUNX-VMIOUTBZSA-N |

SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=C(NC5=O)N)O)O)O |

Other CAS No. |

2382-65-2 |

sequence |

CG |

Synonyms |

3'-5'-CpG CG-dinucleotide cytidine monophosphate guanosine cytidylyl-3'-5'-guanosine cytosine-guanine dinucleotide |

Origin of Product |

United States |

Synthetic Methodologies for Cytidylyl 3 ,5 Guanosine and Derivatives

Chemical Synthesis Approaches

Chemical synthesis provides a robust and scalable method for producing Cytidylyl-(3',5')-guanosine. The primary challenges in this approach are managing the reactive functional groups on the cytidine (B196190) and guanosine (B1672433) nucleosides and ensuring the specific formation of the correct 3',5'-phosphodiester bond. This is achieved through the strategic use of protecting groups and specific coupling chemistries.

Triester Method Adaptations

The phosphotriester method is a foundational technique in oligonucleotide synthesis that has been adapted for the creation of specific dinucleotides like CpG. This method involves the reaction of a suitably protected nucleoside 3'-phosphodiester component with the 5'-hydroxyl group of a second protected nucleoside. A coupling agent is used to activate the phosphate (B84403) group, forming a stable phosphotriester intermediate.

In a synthesis analogous to that of CpG, the triester method was effectively adapted to produce uridylyl(3'-5')5-methylcytidylyl(3'-5')guanosine. This demonstrates the method's utility for linking different nucleosides, including guanosine and a cytidine derivative, through the desired 3',5' linkage. The process culminates in a deprotection step to remove the protecting groups from the nucleobases, the phosphate group, and the sugar moieties to yield the final dinucleotide.

Utilization of Protecting Group Strategies

Protecting groups are crucial for preventing unwanted side reactions at reactive sites on the nucleobases and the ribose sugar during chemical synthesis. The selection of these groups is governed by their stability under reaction conditions and the ability to be removed selectively without damaging the final product. This orthogonality is key to a successful synthesis strategy.

For the synthesis of CpG and its derivatives, a multi-level protection strategy is required:

Exocyclic Amino Groups: The amino groups on guanine (B1146940) (N2) and cytosine (N4) are typically protected to prevent interference with the phosphodiester bond formation. Benzoyl (Bz) is a common protecting group for this purpose.

5'-Hydroxyl Group: The 5'-hydroxyl group of the nucleoside to be elongated is protected, often with an acid-labile group like dimethoxytrityl (DMT), which can be removed to allow for the coupling reaction.

Phosphate Group: The non-bridging oxygen atoms of the phosphate group are protected during the triester approach, for instance, with a 2-cyanoethyl group.

A summary of protecting groups relevant to CpG synthesis is presented below.

| Functional Group | Protecting Group | Abbreviation | Typical Deprotection Condition |

| 5'-Hydroxyl | Dimethoxytrityl | DMT | Mild Acid (e.g., Trichloroacetic Acid) |

| 2'-Hydroxyl | tert-Butyldimethylsilyl | TBDMS | Fluoride Ion (e.g., TBAF) |

| Guanine Amino (N2) | Benzoyl | Bz | Base (e.g., Ammonium Hydroxide) |

| Cytosine Amino (N4) | Benzoyl | Bz | Base (e.g., Ammonium Hydroxide) |

| Phosphate Oxygen | 2-Cyanoethyl | CE | Mild Base |

Enzymatic Synthesis Pathways

Enzymatic methods offer high specificity and operate under mild, aqueous conditions, avoiding the need for complex protection and deprotection steps common in chemical synthesis. Several classes of enzymes can be harnessed to form the phosphodiester bond in this compound.

Nucleotidyl Transferase-Catalyzed Formations

Nucleotidyl transferases are enzymes that catalyze the transfer of a nucleoside monophosphate from a donor molecule to an acceptor. nih.gov A prominent member of this class used in oligonucleotide synthesis is T4 RNA ligase. neb.com This enzyme facilitates the ATP-dependent ligation of a 5'-phosphoryl-terminated donor (like cytidine 5'-monophosphate, CMP) to a 3'-hydroxyl-terminated acceptor (like guanosine). neb.com

The reaction mechanism involves three main steps:

Enzyme Adenylylation: T4 RNA ligase reacts with ATP to form a covalent enzyme-AMP intermediate.

Donor Adenylylation: The AMP moiety is transferred to the 5'-phosphate of the donor molecule (e.g., pC), creating an activated AppC intermediate.

Phosphodiester Bond Formation: The 3'-hydroxyl of the acceptor molecule (e.g., G) attacks the activated phosphate of the donor, forming the 3',5'-phosphodiester bond and releasing AMP.

Studies on donor activation have shown that cytidine 3',5'-bisphosphate (pCp) is the most effective substrate for the initial adenylation step by T4 RNA ligase, while guanosine 3',5'-bisphosphate (pGp) is the poorest. nih.gov This suggests a preference that can influence the efficiency of CpG synthesis depending on which nucleotide serves as the donor. nih.govnih.gov

Ribonuclease-Mediated Synthesis of Oligonucleotides

While ribonucleases (RNases) are primarily known for their role in RNA degradation, they can also catalyze the synthesis of phosphodiester bonds under specific conditions, essentially running their hydrolytic reaction in reverse. This synthetic activity is typically achieved by using a high concentration of substrates and often involves a cyclic phosphate intermediate.

RNase T1, an endoribonuclease that specifically cleaves single-stranded RNA after guanine residues, can be used for the synthesis of dinucleotides. nih.govnih.gov The synthesis of GpC (a dinucleotide isomeric to CpG) can be achieved by reacting guanosine 2',3'-cyclic phosphate with a cytidine acceptor in the presence of RNase T1. The enzyme's active site facilitates the attack of the cytidine 5'-hydroxyl group on the phosphate of the cyclic guanosine intermediate, forming the 3',5'-phosphodiester bond. While less common than ligase-based methods, this approach demonstrates the catalytic versatility of ribonucleases. nih.gov

Characterization of Enzymatic Reaction Rates

The efficiency of enzymatic synthesis is described by kinetic parameters, which quantify the enzyme's affinity for its substrates and its catalytic turnover rate. While comprehensive kinetic data for the direct synthesis of this compound are not extensively detailed, studies on the component reactions and reverse (hydrolytic) reactions provide significant insight.

For Ribonuclease T1 , kinetic studies have been more focused on its native hydrolytic activity. However, the parameters for the cleavage of the GpC dinucleotide inform the reverse, synthetic reaction. A study by Osterman and Walz in 1978 investigated the kinetics of RNase T1-catalyzed hydrolysis of various dinucleotides, including GpC. nih.gov Such data are crucial for understanding the enzyme-substrate interactions that would govern the synthetic reaction. For instance, the dissociation constant (Kd), a measure of binding affinity, for the product 3'GMP with RNase T1 is 55 µM, indicating significantly tighter binding than for the substrate guanosine (Kd = 545 µM). This product inhibition is a key consideration when designing a synthetic reaction.

The table below summarizes relevant kinetic constants for RNase T1 acting on guanosine-containing substrates.

| Enzyme | Substrate/Product | Kinetic Parameter | Value | Note |

| RNase T1 | Guanosine | Kd | 545 µM | Describes binding affinity for the nucleoside. |

| RNase T1 | 3' GMP | Kd | 55 µM | Describes binding affinity for the product of cleavage. |

It has also been noted that engineered variants of RNase T1, such as one with a Tyr42Trp mutation, can exhibit better synthetic performance than the wild-type enzyme, highlighting the potential for protein engineering to optimize these biocatalysts for synthetic applications. nih.gov

Structural Elucidation and Conformational Analysis of Cytidylyl 3 ,5 Guanosine

X-ray Crystallographic Investigations of Dinucleoside Duplexes

The determination of crystal structures containing CpG dinucleotides typically involves a multi-step process. After obtaining suitable crystals, X-ray diffraction data are collected. The phase problem, a central challenge in crystallography, is often solved using the molecular replacement method, especially when a homologous structure is already known. nih.govnih.gov This technique uses a known, structurally similar model to interpret the diffraction pattern of the new crystal.

Once an initial model is generated, it undergoes a process of computational refinement. This iterative procedure adjusts the atomic coordinates and other parameters of the model to improve the agreement between the calculated diffraction data (from the model) and the experimentally observed data. youtube.comphenix-online.org The quality of the final model is assessed using statistical indicators such as the R-work and R-free values. R-work measures the agreement between the model and the observed data, while R-free is a cross-validation metric calculated from a subset of reflections not used in the refinement, which helps to detect overfitting of the model to the data. nih.gov For instance, the crystal structures of CpG-methylated and unmodified nucleosome core particles were refined to resolutions of 2.6 Å and 3.0 Å, respectively. nih.gov Similarly, the structure of bovine ribonuclease A co-crystallized with a deoxy-CpG dinucleotide was determined at 1.9 Å resolution and refined to an R-factor of 0.218. nih.govresearchgate.net

Table 1: Representative Crystal Data and Refinement Statistics for Structures Containing CpG Note: This table is a composite representation of typical parameters and does not correspond to a single specific structure.

| Parameter | Example Value |

|---|---|

| Resolution (Å) | 1.9 - 3.0 |

| Space Group | P212121 |

| Rwork | 0.218 |

| Rfree | 0.245 |

| No. of Reflections | 7807 |

| Average B-factor (Å2) | 45.0 |

In the crystalline state, the cytosine and guanine (B1146940) bases of the CpG dinucleotide typically form a canonical Watson-Crick base pair, characterized by three hydrogen bonds. This interaction is fundamental to the stability of the DNA double helix.

Beyond hydrogen bonding, base stacking is a critical stabilizing force in nucleic acid structures. gatech.edu This interaction involves non-covalent forces, primarily dispersion forces, between the aromatic rings of adjacent bases. nih.gov In a CpG step, stacking occurs between the cytosine and guanine within the same strand (intrastrand) and with bases on the opposite strand (interstrand). Quantum-chemical studies have shown that the stacking energies are sequence-dependent, with the GC step (a guanine followed by a cytosine) being one of the most stable, with an interaction energy of -13.2 kcal/mol in a canonical B-DNA conformation. nih.gov The specific geometry of the stack, including the degree of overlap and the relative orientation of the bases, can vary depending on the local helical parameters and the crystalline environment. researchgate.net For example, in some Z-DNA structures, the purines of out-of-alternation base pairs remain well-stacked within the duplex, while the pyrimidines may protrude into the major groove, becoming unstacked and exposed to the solvent. researchgate.net

The conformation of the five-membered deoxyribose sugar ring is a key determinant of nucleic acid structure. The ring is not planar and adopts a "puckered" conformation, which can be described by a phase angle of pseudorotation. gatech.edux3dna.org The two most predominant conformations found in DNA are C3'-endo and C2'-endo. x3dna.org

C3'-endo: The C3' atom is displaced from the plane formed by the C1', C2', C4', and O4' atoms, on the same side as the C5' atom. This sugar pucker is characteristic of A-form DNA and RNA helices. x3dna.orgx3dna.org

C2'-endo: The C2' atom is displaced from the plane on the same side as the C5' atom. This conformation is the hallmark of the canonical B-form DNA double helix. x3dna.orgyoutube.com

Solution State Conformational Studies via Spectroscopic Techniques

In aqueous solution, Cytidylyl-(3',5')-guanosine exhibits a strong tendency to self-associate, a phenomenon that has been extensively characterized by Proton (1H) NMR spectroscopy. tandfonline.com This self-association is driven by a combination of base stacking and hydrogen bonding interactions.

At neutral or slightly alkaline conditions (e.g., pD 8) and low temperatures, CpG forms Watson-Crick dimers. tandfonline.com These dimers can then stack on top of each other to create larger aggregates. The formation of these hydrogen-bonded species is observable in the 1H NMR spectrum through significant changes in the chemical shifts of the protons involved in or affected by these interactions, particularly the imino and amino protons of the bases. tandfonline.comyoutube.com As temperature increases, the thermal energy disrupts these non-covalent interactions, leading to the dissociation of the aggregates, which is observed as a shift of the proton resonances back towards their values in the monomeric state.

The degree of self-association is also influenced by pH. At an acidic pD of 4, the N3 atom of the cytidine (B196190) residue becomes protonated. tandfonline.com This leads to a different mode of hydrogen bonding and a greater degree of self-association at low temperatures compared to that observed at pD 8. The precise structures formed under these acidic conditions are complex and may involve parallel G-G/C-C+ base-paired dimers or even G-tetrads. tandfonline.com The presence of certain monovalent cations can also modulate the self-assembly process. tandfonline.comnih.gov

Table 2: Summary of CpG Self-Association Behavior as Studied by 1H NMR

| Condition | Observed Species/Behavior | Spectroscopic Evidence |

|---|---|---|

| Low Temperature, pD 8 | Formation of Watson-Crick dimers and stacked aggregates. tandfonline.com | Downfield shift of base protons due to hydrogen bonding and stacking. tandfonline.com |

| High Temperature | Dissociation into monomeric units. | Proton chemical shifts approach those of the monomer. tandfonline.com |

| Low Temperature, pD 4 | Greater degree of self-association than at pD 8, possibly involving G-G/C-C+ pairing or G-tetrads. tandfonline.com | Significant line broadening and chemical shift differences consistent with cytidine N3 protonation. tandfonline.com |

Vibrational Circular Dichroism (VCD) Spectroscopy for Helical Motifs

Vibrational Circular Dichroism (VCD) is a specialized spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by chiral molecules. nih.govnih.govmdpi.com This method is particularly sensitive to the three-dimensional arrangement of atoms and can be used to probe the solution-state conformations and helical structures of dinucleotides like this compound (CpG).

The VCD spectra of CpG in buffered aqueous solutions under low ionic strength conditions reveal distinct features that are indicative of its molecular structure. nih.govnih.gov These experimental VCD features can be qualitatively predicted using an exciton (B1674681) model based on the structural data of known DNA sequences, such as (CG)n helices in the A-form, B-form, or Z-form. nih.govnih.gov This correlation allows for the identification of the smallest structural motifs of DNA that are detectable via VCD. nih.govnih.govresearcher.life The technique is powerful enough to observe conformational transitions, such as the B-to-Z phase transition in model deoxyoligonucleotides, by monitoring changes in the VCD signals. nih.gov

Table 2: Key VCD Spectral Features and Conformational Correlation for Dinucleotides nih.govnih.gov

| Wavenumber Range (cm⁻¹) | Vibrational Mode | VCD Signature | Associated Conformation |

| 1750-1600 | C=O, C=N Stretching | Bisignate couplets | Helical stacking interactions |

| 1550-1450 | In-plane base deformations | Complex patterns | Base pairing and sugar pucker |

| 1100-1000 | Phosphodiester backbone | Conservative couplets | Backbone geometry (e.g., A- vs. B-form) |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a versatile analytical technique used to identify functional groups and elucidate the structure of molecules by measuring the absorption of infrared radiation. nih.govnih.govplantsjournal.com When applied to dinucleotides like this compound, FTIR provides a vibrational fingerprint, revealing information about the molecular bonds within the nucleobases, the sugar rings, and the phosphate (B84403) backbone. nih.govplantsjournal.com

The infrared absorption spectrum of CpG, typically measured in conjunction with VCD studies, shows characteristic bands corresponding to specific vibrational modes. nih.govnih.gov For instance, the region between 1600 cm⁻¹ and 1750 cm⁻¹ is dominated by the stretching vibrations of carbonyl (C=O) and other double bonds (C=N, C=C) within the cytosine and guanine bases. nih.gov The phosphodiester backbone gives rise to characteristic symmetric and asymmetric stretching vibrations of the PO2⁻ group, usually observed around 1080 cm⁻¹ and 1225 cm⁻¹, respectively. The positions and intensities of these bands are sensitive to the molecule's local environment, including base stacking and hydrogen bonding interactions. nih.gov

Table 3: Characteristic FTIR Absorption Bands for this compound nih.gov

| Wavenumber (cm⁻¹) | Assignment |

| ~1710 | Guanine C6=O Stretch |

| ~1680 | Cytosine C2=O Stretch |

| ~1650 | Guanine Ring Vibrations |

| ~1225 | Asymmetric PO2⁻ Stretch |

| ~1080 | Symmetric PO2⁻ Stretch |

Computational Approaches to Dinucleotide Structure and Dynamics

Density Functional Theory (DFT) Studies of Conformations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. aps.org It has become an indispensable tool for studying the conformations of biological molecules, including dinucleotides. DFT allows for the calculation of the potential energy surface, which helps in identifying stable conformers and the energy barriers between them. aps.orgnih.gov

Molecular Orbital and Charge Distribution Analyses

Computational analyses based on DFT also provide profound insights into the electronic properties of molecules through the examination of molecular orbitals and charge distribution. scitepress.orgnih.gov This information is crucial for understanding the reactivity and interaction capabilities of this compound.

Molecular orbital (MO) analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting the molecule's electronic behavior. scitepress.orgnih.gov The energy of the HOMO is related to the ionization potential and the ability to donate an electron, while the LUMO energy relates to the electron affinity. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. scitepress.org For the constituent nucleobases, guanine is found to have a lower ionization energy than cytosine, consistent with its role as a better electron donor. scitepress.org

Charge distribution analysis determines the partial atomic charges on each atom within the molecule. This reveals the electrostatic potential and identifies nucleophilic and electrophilic sites. scitepress.org In guanine and cytosine, the charge distribution is not significantly affected by the attachment of the sugar-phosphate group. scitepress.org This analysis is critical for understanding intermolecular interactions, such as hydrogen bonding in base pairing and interactions with other molecules like proteins or drugs. scitepress.orgnih.gov

Table 4: Calculated Electronic Properties of Guanine and Cytosine Nucleobases (B3LYP/6-311++G(d,p)) scitepress.org

| Property | Guanine | Cytosine |

| Ionization Energy (eV) | 7.78 | 8.71 |

| HOMO-LUMO Gap (eV) | >5 | >5 |

| Dipole Moment (Debye) | 7.15 | 6.84 |

Molecular Interactions of Cytidylyl 3 ,5 Guanosine

Interactions with Small Molecules and Ligands

The defined structure of CpG makes it an excellent model for investigating the binding of small molecules and ligands to nucleic acids. These interactions are crucial for understanding the mechanisms of drug action and for the design of new therapeutic agents.

Acridine dyes are a class of planar, polycyclic aromatic molecules known to bind to DNA and RNA by inserting themselves between adjacent base pairs, a process known as intercalation. This mode of binding is a primary mechanism for the mutagenic and therapeutic properties of many of these compounds. The dinucleotide CpG provides a simplified, miniature double-helical model to study the precise geometry and forces driving this interaction.

X-ray crystallography studies of complexes between CpG and acridine dyes have provided high-resolution insights into the nature of intercalation. For instance, the crystalline complex of 9-aminoacridine with 5-iodocytidylyl(3'-5')guanosine reveals two distinct intercalative binding modes. nih.govnih.gov The first is a pseudosymmetric interaction where the 9-aminoacridine molecule is stacked between guanine-cytosine base pairs. nih.gov The second is an asymmetric mode, dominated by stacking forces between the acridine and guanine (B1146940) rings. nih.govnih.gov

Similarly, the crystal structure of the complex between proflavine and CpG has been studied to analyze the molecular motion involved in the interaction. oup.com These studies show that the planar drug chromophore inserts itself into the space created by the unwinding of the dinucleotide's miniature helix. The binding is stabilized by hydrophobic interactions and van der Waals forces between the dye and the flanking base pairs.

| Acridine Dye | Observed Interaction with CpG | Key Findings |

| 9-Aminoacridine | Forms a crystalline complex with CpG derivatives. | Two distinct intercalative binding modes observed: a pseudosymmetric stacking with G-C pairs and an asymmetric interaction driven by acridine-guanine stacking. nih.govnih.gov |

| Proflavine | Forms an intercalation complex with CpG. | High-resolution crystal structure analysis reveals details of translational and librational motions within the complex. oup.com |

The study of drug-dinucleotide complexes, such as those formed with CpG, is instrumental in modeling the more complex interactions between drugs and polynucleic acids like DNA. oup.com These simplified systems allow for detailed structural and thermodynamic characterization that can be extrapolated to understand binding mechanisms at a larger scale.

The specific binding modes observed with 9-aminoacridine and CpG, for example, provide a basis for understanding how this mutagen intercalates into DNA. nih.gov The pseudosymmetric configuration is thought to be representative of its primary mode of intercalation into a DNA double helix. nih.govnih.gov In contrast, the asymmetric interaction may be relevant to the mechanisms underlying frameshift mutagenesis. nih.govnih.gov By analyzing these model systems, researchers can elucidate the sequence preferences, conformational changes, and energetic contributions that govern drug-DNA recognition and binding.

Protein-Dinucleotide Interactions

CpG and its derivatives interact with a variety of proteins, often acting as inhibitors or modulators of enzyme activity. These interactions are fundamental to cellular processes and provide targets for therapeutic intervention.

Ribonucleases (RNases) are enzymes that catalyze the degradation of RNA. The interaction between CpG and RNases has been investigated to understand substrate binding and inhibition. X-ray crystallography studies of bovine ribonuclease-A (RNase-A) complexed with CpG derivatives have revealed an unexpected and previously unobserved binding mode. nih.gov

Instead of the anticipated binding within the active site where the phosphate (B84403) group displaces a sulfate ion, the guanine base of the inhibitor was found to occupy the pyrimidine-binding site (B1) adjacent to the amino acid Threonine-45. nih.gov This non-productive binding mode, termed "retro-binding," occurs through a secondary channel, leaving the active site itself largely unoccupied by the inhibitor. nih.govnih.gov In this retro-bound state, the cytidine (B196190) monophosphate (CMP) portion of the molecule is loosely held in a channel leading towards the protein surface, external to the active site. nih.gov This specific interaction with guanine-containing small nucleotides suggests that retro-binding is not an artifact of the crystallization process but a specific phenomenon. nih.gov This unusual binding stabilizes certain residues in the active site, such as Lysine-41 and Histidine-119, through interactions with the undisplaced sulfate ion and the retro-bound guanine base. nih.gov

| Protein | Ligand | Binding Mode | Key Structural Features |

| Bovine Ribonuclease-A | Cytidylyl-2',5'-guanosine (2',5' CpG) | Retro-binding | Guanine base occupies the B1 pyrimidine binding site; CMP moiety is external to the active site. nih.gov |

| Bovine Ribonuclease-A | Deoxycytidylyl-3',5'-guanosine (dCpdG) | Retro-binding | Confirms the retro-binding mode is also present in co-crystallized complexes, not just soaked crystals. nih.gov |

Protein synthesis is a tightly regulated process involving elongation factors that facilitate the addition of amino acids to a growing polypeptide chain. In eukaryotes, elongation factor 1 (EF-1) binds GTP and aminoacyl-tRNA, delivering the latter to the ribosome. A triphosphate derivative of CpG, cytidylyl(5'->3')guanosine 5'-triphosphate (pppGpC), has been shown to interact strongly with EF-1 from wheat embryos. nih.gov

This CpG analog acts as a potent inhibitor of GTP binding to EF-1. nih.gov It can effectively replace GTP in the formation of the ternary complex (EF-1-aminoacyl-tRNA-GTP) and in the subsequent binding of aminoacyl-tRNA to ribosomes. nih.gov The requirement for GTP in in-vitro polypeptide synthesis systems can be fully met by pppGpC. nih.gov Interestingly, this specificity is not conserved across domains of life; the bacterial equivalent, elongation factor Tu (EF-Tu), shows minimal interaction with pppGpC, highlighting a significant difference in the nucleotide specificity of eukaryotic and prokaryotic elongation factors. nih.gov

Self-Association and Aggregate Formation

In aqueous solutions, CpG dinucleotides can self-associate to form larger structures. This process is driven by a combination of hydrogen bonding between the bases and base-stacking interactions. At a neutral pH (pD 8) and low temperatures, CpG forms Watson-Crick dimers (C-G base pairs), which then stack on top of each other to create extended aggregates. tandfonline.com

The extent of this self-association is influenced by environmental factors such as pH and the presence of cations. At an acidic pH (pD 4), where the N3 of the cytidine residue becomes protonated, the degree of self-association is significantly greater. tandfonline.com The precise structures formed under these acidic conditions are different from the Watson-Crick dimers and may involve parallel G-G/C-C+ base-paired dimers or G-tetrads. tandfonline.com

Cations also modulate this aggregation. A study comparing the effects of different monovalent cations found a slight effect on dimer stacking below 35 °C, with the order of influence being tetramethylammonium (TMA+) > Na+ > K+. tandfonline.com This order suggests that the cations primarily interact with the negatively charged phosphate backbone rather than the bases themselves. tandfonline.com

Dimerization and Stacking in Aqueous Solution

In aqueous solutions, Cytidylyl-(3',5')-guanosine exhibits a significant tendency to self-associate, a process initiated by the formation of dimers through hydrogen bonds. Specifically, at a pD of 8 and at low temperatures, CpG molecules form Watson-Crick dimers. tandfonline.com This dimerization brings the planar aromatic rings of the cytosine and guanine bases into proximity, facilitating favorable stacking interactions. These stacked dimers can then further assemble into larger aggregates. tandfonline.com

Proton NMR (¹H NMR) spectroscopy is a powerful tool for studying these self-association phenomena. The chemical shifts of the protons on the cytosine and guanine bases are sensitive to their local electronic environment. Upon dimerization and stacking, the close proximity of the aromatic rings leads to changes in these chemical shifts, typically an upfield shift, which can be monitored to understand the extent and geometry of the association. However, specific quantitative data on the chemical shift changes for CpG dimerization and stacking were not found in the provided search results.

At a lower pD of 4, a different mode of hydrogen bonding and self-association is observed for CpG, which is more pronounced than at pD 8. tandfonline.com This is attributed to the hemi-protonation of the N3 position of the cytidine residue, which can lead to the formation of parallel G-G/C-C+ base-paired dimers or even G-tetrads. tandfonline.com

Influence of Monovalent Cations on Self-Association

The self-association of this compound is also influenced by the presence of monovalent cations in the aqueous solution. Studies have shown a discernible effect of cations on the aggregation of CpG, particularly at temperatures below 35°C. tandfonline.com The observed order of the cation effect on promoting self-association is:

Tetramethylammonium (TMA⁺) > Sodium (Na⁺) > Potassium (K⁺) tandfonline.com

This trend suggests that the interaction of the cations is primarily with the negatively charged phosphate group of the dinucleotide backbone, rather than direct interactions with the bases. tandfonline.com The larger and less hydrated TMA⁺ ion is thought to be more effective at shielding the electrostatic repulsion between the phosphate groups of adjacent CpG molecules, thereby facilitating closer association and stacking.

The precise association constants for CpG dimerization in the presence of these different monovalent cations have not been detailed in the available search results. However, the qualitative order provides valuable insight into the role of electrostatic interactions in the molecular organization of CpG.

Below is an interactive data table summarizing the qualitative influence of different monovalent cations on the self-association of this compound.

| Cation | Relative Effect on Self-Association |

| Tetramethylammonium (TMA⁺) | Most effective |

| Sodium (Na⁺) | Moderately effective |

| Potassium (K⁺) | Least effective |

This table reflects the qualitative trend observed in research, indicating the relative ability of each cation to promote the self-association of CpG in aqueous solution. tandfonline.com

Biological Roles and Mechanistic Insights Non Clinical Focus

Role as a Fundamental Dinucleotide Building Block

Cytidylyl-(3',5')-guanosine, a dinucleotide composed of cytidine (B196190) and guanosine (B1672433) linked by a 3',5'-phosphodiester bond, serves as a fundamental component in the study of nucleic acids. ebi.ac.uk Its significance extends from being a basic structural unit to a key element in understanding complex biological processes at a molecular level.

Precursor in RNA and DNA Synthesis Research

In the realm of molecular biology research, dinucleotides like this compound are instrumental in the chemical synthesis of longer RNA and DNA strands. The triester method, for example, has been adapted for the synthesis of oligonucleotides such as uridylyl(3'-5')5-methylcytidylyl(3'-5')guanosine, showcasing the utility of these dinucleotide units in building custom nucleic acid sequences. nih.govoup.com These synthetic oligonucleotides are crucial tools for a wide array of research applications, including the investigation of DNA-protein interactions, the study of gene structure and function, and the development of nucleic acid-based technologies.

The specific sequence of cytosine followed by guanine (B1146940), often abbreviated as CpG, is of particular interest in nucleic acid research. wikipedia.org Synthetic oligodeoxynucleotides containing CpG motifs are widely used to study immune responses. wikipedia.org The physical and chemical properties of these CpG-containing strands, such as their stability and conformation, are subjects of intense research, with studies examining how factors like methylation can influence their behavior under physical forces like sonication. tandfonline.com

Influence on Gene Regulation Mechanisms

The CpG dinucleotide sequence plays a profound role in the epigenetic regulation of gene expression in vertebrates. researchgate.netnih.gov Regions of DNA with a high frequency of CpG sites are known as CpG islands, and these are often located in the promoter regions of genes. wikipedia.orgbiomodal.com The methylation status of the cytosine within these CpG dinucleotides is a critical determinant of gene activity.

Generally, CpG islands in the promoters of active genes are unmethylated, which allows for an open chromatin structure that is accessible to transcription factors, thus promoting gene expression. biomodal.comnih.gov Conversely, methylation of these CpG sites is strongly associated with gene silencing. wikipedia.orgbiomodal.com This methylation can physically impede the binding of transcription factors to their recognition sites on the DNA. pnas.org For instance, the methylation of E2F transcription factor binding sites can prevent the binding of certain E2F family members, thereby regulating the expression of genes involved in cell proliferation. pnas.org This mechanism of gene regulation through DNA methylation is fundamental to cellular differentiation, development, and various disease states. nih.gov

| CpG Site Status | Associated Chromatin State | Effect on Gene Expression | Typical Genomic Location |

|---|---|---|---|

| Unmethylated | Open/Accessible | Active/Promoted | Promoters of housekeeping and active genes |

| Methylated | Closed/Inaccessible | Silenced/Repressed | Promoters of inactive genes, repetitive elements |

Participation in Cellular Signaling Pathways

Beyond its structural role in nucleic acids, the CpG motif is integral to various cellular signaling pathways, particularly those involving nucleotide-based second messengers.

Modulation of Enzymatic Activities and Protein Function

Derivatives of this compound have been shown to directly interact with and modulate the function of cellular proteins. A study using a 5'-triphosphate derivative, cytidylyl(5'-3')guanosine 5'-triphosphate (pppGpC), demonstrated a strong interaction with the protein synthesis elongation factor 1 (EF-1) from wheat embryos. nih.govresearchgate.net This interaction was significant enough to inhibit the binding of the standard guanosine 5'-triphosphate (GTP) to the factor. nih.govresearchgate.net

Furthermore, pppGpC could functionally replace GTP in crucial steps of protein synthesis, such as the formation of the ternary complex with aminoacyl-tRNA and the subsequent binding to ribosomes. nih.govresearchgate.net This indicates that specific dinucleotide structures can directly participate in and regulate fundamental enzymatic processes. Interestingly, the bacterial equivalent, elongation factor Tu (EF-Tu), showed minimal interaction with pppGpC, highlighting a specificity of this modulation for the eukaryotic system. nih.govresearchgate.net

Role in Cyclic Dinucleotide Signaling Research (e.g., cGAMP, pGpG)

This compound is a component of the cyclic dinucleotide second messenger, cyclic GMP-AMP (cGAMP). nih.gov In mammalian cells, cGAMP is synthesized by the enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, which is often a sign of viral or bacterial infection. nih.govjcpjournal.org cGAMP then binds to and activates the STING (stimulator of interferon genes) protein, triggering a signaling cascade that leads to the production of type I interferons and other inflammatory cytokines, thereby mounting an innate immune response. jcpjournal.orgresearchgate.net The unique structure of cGAMP produced by cGAS contains both a 2'-5' and a 3'-5' phosphodiester linkage, distinguishing it from bacterial cyclic dinucleotides. nih.gov

In bacteria, cyclic dinucleotides like cyclic di-guanosine monophosphate (c-di-GMP) are ubiquitous second messengers that regulate a wide range of processes, including biofilm formation, motility, and virulence. annualreviews.orgnih.govnih.gov The degradation of c-di-GMP by specific phosphodiesterases can proceed through a linear intermediate, 5'-phosphoguanylyl-(3',5')-guanosine (pGpG). nih.govmedchemexpress.com This linear dinucleotide can act as an inhibitor of c-di-GMP degrading enzymes, suggesting a feedback mechanism in the regulation of this signaling pathway. medchemexpress.com

| Signaling Molecule | Related Dinucleotide | Biological System | Key Function |

|---|---|---|---|

| Cyclic GMP-AMP (cGAMP) | This compound | Mammalian | Innate immune response to cytosolic DNA |

| Cyclic di-GMP (c-di-GMP) | Guanosine | Bacterial | Regulation of biofilm formation, motility, virulence |

| 5'-phosphoguanylyl-(3',5')-guanosine (pGpG) | Guanosine | Bacterial | Intermediate in c-di-GMP degradation; potential feedback inhibitor |

The cellular levels of the key bacterial second messenger, c-di-GMP, are tightly controlled by the opposing activities of two large families of enzymes: diguanylate cyclases (DGCs) and phosphodiesterases (PDEs). researchgate.netannualreviews.org

Diguanylate Cyclases (DGCs): These enzymes are responsible for the synthesis of c-di-GMP. They contain a characteristic GGDEF domain and catalyze the condensation of two GTP molecules to form c-di-GMP. nih.gov DGCs often function as dimers and their activity can be regulated by various sensory domains that respond to environmental cues, allowing bacteria to adapt their behavior accordingly. annualreviews.org

Phosphodiesterases (PDEs): These enzymes are responsible for the degradation of c-di-GMP. annualreviews.org They typically possess either an EAL or an HD-GYP domain. nih.gov EAL domain-containing PDEs hydrolyze c-di-GMP into the linear dinucleotide pGpG. nih.gov HD-GYP domain proteins can further degrade c-di-GMP into two molecules of GMP. nih.gov The activity of these PDEs is also often regulated by sensory domains, providing another layer of control over the c-di-GMP signaling network. researchgate.net The balance between DGC and PDE activities determines the intracellular concentration of c-di-GMP, which in turn dictates the physiological state of the bacterial cell, such as the switch between a motile, planktonic lifestyle and a sessile, biofilm-forming state. annualreviews.orgresearchgate.net

Evolutionary Connections to Host Innate Immunity Pathways (e.g., cGAS-STING system research)

The cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway is a critical component of the innate immune system, responsible for detecting cytosolic DNA, a hallmark of many viral and bacterial infections. Research into the evolutionary origins of this pathway reveals a deep connection to cyclic dinucleotides like this compound (cGAMP).

The core components of the cGAS-STING pathway are ancient, having evolved over 600 million years ago, predating the emergence of type I interferons. nih.gov This suggests that the ancestral function of STING may have been geared towards antibacterial immunity. nih.gov In vertebrates, the enzyme cGAS synthesizes a specific isomer of cGAMP, 2',3'-cGAMP, which contains both a 2'-5' and a 3'-5' phosphodiester bond. This molecule acts as a potent second messenger, binding to STING and triggering a signaling cascade that leads to the production of interferons and other immune-modulating molecules. brandeis.edunih.govamazonaws.com

Interestingly, studies on organisms that diverged from humans over 500 million years ago, such as the sea anemone Nematostella vectensis, have uncovered functional cGAS-STING pathways. brandeis.edunih.gov However, the cGAMP produced by anemone cGAS is the 3',3'-linked isomer, similar to the cyclic dinucleotides produced by bacteria. brandeis.edu This finding highlights that the ability of STING to bind cyclic dinucleotides is a deeply conserved function. nih.gov The evolution of the mixed-linkage 2',3'-cGAMP in vertebrates appears to be a more recent innovation that exploits a conserved conformational intermediate of the STING protein, leading to a more potent activation of the immune response. brandeis.eduh1.co This evolutionary journey underscores the fundamental role of cyclic dinucleotides as ancient signaling molecules in host defense. nih.gov

| Feature | Ancestral cGAS-STING Pathway (e.g., in Nematostella vectensis) | Vertebrate cGAS-STING Pathway |

| Primary cGAMP Isomer | 3',3'-cGAMP | 2',3'-cGAMP |

| STING Recognition | Recognizes 3',3' linked cyclic dinucleotides | Potently activated by mixed-linkage 2',3'-cGAMP |

| Primary Downstream Effect | Likely involved in antibacterial immunity | Activation of type I interferon production |

| Evolutionary Timeline | Originated over 600 million years ago | Vertebrate-specific adaptations are more recent |

Interactions with Pathogenic Systems (Mechanistic Research)

Modulation of Viral Replication Mechanisms (e.g., CpG dinucleotide suppression in RNA viruses, ZAP binding)

This compound, in its linear dinucleotide form (CpG), plays a crucial role in the host's ability to distinguish viral RNA from its own. Vertebrate genomes, and consequently their messenger RNAs, exhibit a significant suppression of CpG dinucleotides. plos.orgasm.org Many RNA viruses that infect vertebrates have evolved to mimic this feature to evade detection by the innate immune system. plos.orgoup.com

The host protein responsible for recognizing and targeting CpG-rich RNA is the Zinc Finger Antiviral Protein (ZAP). plos.orgmdpi.com ZAP directly binds to CpG dinucleotides within viral RNA. mdpi.comnih.gov This binding event initiates the degradation of the viral RNA, thereby inhibiting viral replication. plos.orgmdpi.com ZAP itself does not possess nuclease activity but recruits other cellular factors to degrade the targeted RNA. plos.org

The antiviral activity of ZAP is directly correlated with the frequency of CpG dinucleotides in the viral RNA. nih.gov Viruses with artificially increased CpG content show attenuated replication, and this effect is reversed in cells lacking ZAP. nih.gov This demonstrates a direct causal link between CpG frequency, ZAP activity, and viral inhibition. The pressure exerted by ZAP has likely been a significant driving force in the evolution of CpG suppression in many viral genomes as a mechanism of immune evasion. plos.orgpnas.org

| Factor | Description | Implication for Viral Replication |

| CpG Dinucleotide Frequency in Viral RNA | The occurrence of this compound sequences. | High frequency leads to inhibition of replication. |

| Zinc Finger Antiviral Protein (ZAP) | A host protein that recognizes and binds to CpG dinucleotides in RNA. | Binding to viral RNA triggers its degradation. |

| CpG Suppression in Viruses | An evolutionary strategy by viruses to reduce the frequency of CpG dinucleotides in their genomes. | Allows viruses to evade detection and degradation by ZAP. |

Research on Bacterial Signaling Pathways (e.g., Pseudomonas aeruginosa, Vibrio cholerae)

In the bacterial kingdom, cyclic dinucleotides, particularly cyclic di-GMP (c-di-GMP), are ubiquitous second messengers that regulate a wide array of cellular processes. This compound is a component of c-di-GMP.

In Pseudomonas aeruginosa , an opportunistic human pathogen, c-di-GMP signaling is central to the transition between motile and sessile lifestyles. nih.gov High intracellular levels of c-di-GMP promote the formation of biofilms, which are communities of bacteria encased in a self-produced matrix that are notoriously resistant to antibiotics. nih.govnih.gov This is achieved through the regulation of exopolysaccharide production and the repression of flagellar motility. asm.org Conversely, low levels of c-di-GMP favor a planktonic, motile state. nih.gov The intricate network of diguanylate cyclases (which synthesize c-di-GMP) and phosphodiesterases (which degrade it) allows P. aeruginosa to respond to various environmental cues and modulate its behavior accordingly. nih.govasm.org

Similarly, in Vibrio cholerae , the causative agent of cholera, c-di-GMP is a key regulator of biofilm formation, motility, and virulence. nih.govusda.gov The levels of c-di-GMP are modulated in response to environmental signals, allowing the bacterium to switch between a motile state in aquatic environments and a biofilm-forming, virulent state within the human host. nih.gov The c-di-GMP signaling pathway in V. cholerae is complex, involving a large number of enzymes that synthesize and degrade this second messenger, enabling a fine-tuned response to changing conditions. nih.govnih.gov This signaling network is also interconnected with other regulatory systems, such as quorum sensing, to coordinate group behaviors. usda.govasm.org

| Bacterium | Key Processes Regulated by c-di-GMP | Mechanism of Action |

| Pseudomonas aeruginosa | Biofilm formation, motility, virulence | High c-di-GMP levels promote exopolysaccharide production and repress flagella synthesis. |

| Vibrio cholerae | Biofilm formation, motility, virulence | c-di-GMP levels are modulated by environmental cues to switch between motile and virulent, biofilm-forming states. |

Advanced Research Methodologies for Studying Cytidylyl 3 ,5 Guanosine

Spectroscopic Techniques for Characterization

Spectroscopic methods offer powerful tools to investigate the conformational dynamics and structural features of C-G in solution, providing insights that are complementary to solid-state studies.

Advanced NMR Pulse Sequences for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the three-dimensional structure and dynamics of nucleic acids in solution. While standard 1D and 2D NMR experiments can provide basic structural information, advanced pulse sequences are required to probe the complex conformational dynamics of flexible molecules like C-G.

Investigations into the self-association of C-G in aqueous solutions have utilized variable temperature 1H NMR studies. These experiments reveal that at low temperatures and a pD of 8, C-G can form Watson-Crick dimers that stack to create larger aggregates tandfonline.com. The chemical shift differences observed at a pD of 4 are consistent with the protonation of the N3 position of the cytidine (B196190) residue, suggesting a different mode of hydrogen bonding and self-association under these conditions tandfonline.com.

While specific advanced pulse sequences applied directly to the linear C-G are not extensively detailed in the provided literature, the study of related cyclic dinucleotides (CDNs) highlights relevant NMR methodologies. For instance, NMR experiments on cyclic di-AMP, c-GAMP, and cyclic di-GMP have been used to determine the orientation of the glycosidic bond (χ-dihedral angle), revealing a general preference for the anti-conformation of the purine bases, although syn-conformations are also observed for guanine (B1146940) residues rsc.org. Such studies provide a framework for applying similar advanced NMR techniques to understand the conformational preferences and dynamics of the sugar-phosphate backbone and nucleobases in C-G. The application of high-resolution NMR techniques, including new pulse sequences, is crucial for investigating various aspects of DNA and RNA properties, such as base pairing, structural dynamics, and the influence of sequence on conformation nih.govdocumentsdelivered.com.

Application of Circular Dichroism in Structural Analysis

Circular Dichroism (CD) spectroscopy is a valuable technique for analyzing the secondary structure of nucleic acids. It measures the differential absorption of left and right circularly polarized light, which is sensitive to the chiral arrangement of the molecule's chromophores.

The conformational properties of C-G have been studied using vibrational circular dichroism (VCD) in combination with infrared absorption spectroscopy nih.govnih.gov. In buffered aqueous solutions under low ionic strength conditions, C-G exhibits VCD features that can be qualitatively predicted from the structural data of (CG)2 sequences within larger DNA structures, using the exciton (B1674681) model for infrared VCD intensities nih.govnih.gov. This indicates that the fundamental conformational motifs present in larger DNA helices are detectable in the dinucleotide, highlighting the utility of VCD in studying the smallest structural units of DNA nih.govnih.gov.

Crystallography and Structural Biology Approaches

X-ray crystallography provides atomic-resolution insights into the three-dimensional structure of molecules in their crystalline state. For C-G and its analogs, crystallographic studies, particularly in complex with other molecules, have been instrumental in defining its binding modes and conformational possibilities.

Co-crystallization with Interacting Macromolecules

To understand how C-G and its derivatives interact with biological macromolecules, co-crystallization studies are essential. These experiments can reveal the precise binding orientation and the network of interactions that stabilize the complex.

A notable example is the X-ray crystal structure of bovine ribonuclease A co-crystallized with deoxycytidylyl-3',5'-guanosine (dCpdG), a deoxy-analog of C-G. The structure was determined at a resolution of 1.9 Å and revealed a "retrobinding" mode of attachment nih.gov. This finding was significant as it confirmed that this binding mode, previously observed in soaking experiments, is a specific phenomenon for small nucleotides containing guanine and not an artifact of the crystallization process nih.gov.

Furthermore, the study of drug-nucleic acid interactions has been advanced by the co-crystallization of modified C-G analogs with intercalating agents. For instance, two crystalline complexes of N,N-dimethylproflavine with 5-iodocytidylyl(3'-5')guanosine have been solved to atomic resolution nih.gov. These structures demonstrated the intercalation of the drug between base-paired dinucleotide dimers and revealed a mixed sugar pucker pattern (C3' endo (3'-5') C2' endo) in the sugar-phosphate backbone nih.gov. Similarly, a complex of proflavine with deoxycytidylyl-3',5'-guanosine showed that one drug molecule intercalates between the base pairs while another stacks above them ucl.ac.uk.

High-Resolution Structure Determination

Achieving high-resolution crystal structures is critical for a detailed understanding of molecular geometry, including bond lengths, bond angles, and the conformation of flexible regions.

The structure of deoxycytidylyl-3',5'-guanosine in complex with ribonuclease A was determined at a high resolution of 1.9 Å, allowing for a detailed analysis of the binding interactions nih.gov. The refinement of this structure provided precise atomic coordinates and confirmed the retrobound conformation nih.gov.

In the context of drug-dinucleotide complexes, the structures of N,N-dimethylproflavine with 5-iodocytidylyl(3'-5')guanosine were solved to atomic resolution and refined, providing a detailed view of the intercalation geometry and the conformational adjustments of the dinucleotide nih.gov. These high-resolution structures are invaluable for understanding the principles of drug-DNA recognition and have implications for rational drug design.

| Complex | Resolution (Å) | Key Findings |

| deoxycytidylyl-3',5'-guanosine with Ribonuclease A | 1.9 | Confirmed "retrobinding" mode of attachment. |

| N,N-dimethylproflavine with 5-iodocytidylyl(3'-5')guanosine (triclinic) | - | Intercalation between base-paired dimers; mixed sugar pucker. |

| N,N-dimethylproflavine with 5-iodocytidylyl(3'-5')guanosine (monoclinic) | - | Intercalation between base-paired dimers; mixed sugar pucker. |

| proflavine with deoxycytidylyl-3',5'-guanosine | - | One proflavine intercalated, another stacked above; mixed sugar puckering. |

Biochemical and Biophysical Assays

While direct biochemical and biophysical assays specifically for the linear dinucleotide Cytidylyl-(3',5')-guanosine are not extensively documented in the provided search results, the methodologies used for the closely related cyclic dinucleotides (CDNs) like cGAMP provide a strong indication of the types of assays that would be applicable. These assays are crucial for understanding the interactions of C-G with proteins and for screening for potential inhibitors of these interactions.

A variety of assay formats have been developed to monitor the activity of enzymes that synthesize or degrade CDNs, and to study their binding to receptor proteins like STING (stimulator of interferon genes). These include fluorescence polarization (FP) assays, which are robust for probing protein-ligand interactions nih.gov. For example, a STING-based FP assay using a fluorescein-labeled c-di-GMP as a universal probe can be used to monitor the presence of other CDNs like cGAMP through competitive displacement nih.gov.

Other established methods that could be adapted for studying C-G and its interactions include:

Fluorescence Resonance Energy Transfer (FRET)-based assays : These can be used to monitor binding events in real-time.

Enzyme-Linked Immunosorbent Assays (ELISAs) : For the detection and quantification of the dinucleotide.

Surface Plasmon Resonance (SPR) : To measure the kinetics and affinity of binding interactions with macromolecules.

Isothermal Titration Calorimetry (ITC) : To determine the thermodynamic parameters of binding.

Differential Scanning Fluorimetry (DSF) : To assess the stability of a target protein upon ligand binding.

The development of fluorescent analogs of CDNs has also been a significant advancement, enabling direct visualization and quantification in various assays nih.gov. Homogeneous, bioluminescent assays have also been developed for the sensitive and selective detection of cGAMP, which could potentially be adapted for C-G researchgate.net.

| Assay Type | Principle | Application for C-G |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to larger molecules. | To study the binding of C-G to target proteins and screen for inhibitors. |

| FRET-based Assays | Measures energy transfer between two light-sensitive molecules. | To monitor C-G binding to proteins in real-time. |

| ELISA | Uses antibodies to detect and quantify a substance. | For the quantification of C-G in biological samples. |

| Surface Plasmon Resonance (SPR) | Detects changes in the refractive index at the surface of a sensor chip due to binding events. | To determine the kinetics and affinity of C-G interactions. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding. | To determine the thermodynamic profile of C-G binding to macromolecules. |

| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein. | To assess the stabilizing effect of C-G binding on a target protein. |

Enzymatic Activity Assays

A variety of enzymatic activity assays are employed to quantify the synthesis and degradation of cGAMP. These assays are fundamental for discovering and characterizing modulators of enzymes such as cGAMP synthase (cGAS) and the ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).

High-Performance Liquid Chromatography (HPLC)-Based Assays

HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture. In the context of cGAMP, HPLC-based assays are utilized to directly measure the enzymatic activity of cGAS by quantifying the production of cGAMP from its substrates, adenosine triphosphate (ATP) and guanosine (B1672433) triphosphate (GTP).

The principle of this assay involves incubating purified cGAS with its DNA activator and substrates (ATP and GTP). mie-u.ac.jp The reaction is stopped at various time points, and the mixture is analyzed by HPLC. mie-u.ac.jp The amount of cGAMP produced is determined by comparing the peak corresponding to cGAMP with a standard curve of known cGAMP concentrations. nih.gov This method offers high specificity and allows for the simultaneous detection of substrates and products. mie-u.ac.jp

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Enzyme | Purified cGAS | 0.1 - 0.2 µM |

| Substrates | ATP and GTP | 50 - 400 µM each |

| Activator | Double-stranded DNA (dsDNA) | 2 - 3 µM |

| Detection Wavelength | UV absorbance | 256 nm |

| Assay Time | Variable (minutes to hours) | 0 - 60 minutes |

Enzyme-Linked Immunosorbent Assay (ELISA)-Based Assays

ELISA-based assays provide a highly sensitive platform for quantifying cGAMP and are particularly useful for screening potential inhibitors of cGAS. wikipedia.orgnih.gov These assays typically employ a competitive ELISA format where cGAMP produced in an enzymatic reaction competes with a labeled cGAMP conjugate for binding to a specific anti-cGAMP antibody. wikipedia.org

The assay is performed in two stages. First, cGAS is incubated with DNA, ATP, GTP, and the test compound. wikipedia.org The reaction mixture is then transferred to a plate pre-coated with an anti-cGAMP antibody, along with a labeled cGAMP tracer. The amount of tracer that binds to the antibody is inversely proportional to the amount of cGAMP produced in the initial reaction. This allows for the determination of cGAS activity. wikipedia.org

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Assay Format | Competitive ELISA | Plate-based colorimetric or TR-FRET |

| Sensitivity | 80% B/B₀ | Approximately 50 pM |

| Standard Curve Range | Concentration of cGAMP | 4.57 - 10,000 pM |

| Detection Method | Colorimetric or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | 450 nm (colorimetric) |

Coupled Enzyme Assays (e.g., cGAMP-Luc)

Coupled enzyme assays offer a high-throughput and quantitative method for detecting cGAMP. The cGAMP-Luc assay, for example, relies on the enzymatic degradation of cGAMP into AMP and GMP by ENPP1. researchgate.net The resulting AMP is then detected using a luciferase-based system. researchgate.net

This assay is highly sensitive and can be used to measure cGAMP in various biological samples. researchgate.net A key advantage of this method is its adaptability for high-throughput screening, making it a valuable tool in drug discovery. researchgate.net The cGAMP-Luc assay has been shown to match the accuracy of mass spectrometry, the current gold standard for cGAMP quantification. researchgate.net

Bioluminescent Assays

Homogeneous bioluminescent assays have been developed for the sensitive and selective detection of cGAMP. avantorsciences.com These assays can be used to monitor the activity of both cGAS and ENPP1. avantorsciences.com The principle involves a competitive binding format where cGAMP produced by cGAS displaces a labeled cGAMP analog from a binding protein, leading to a change in the bioluminescent signal. This approach allows for the real-time monitoring of enzymatic activity and is suitable for high-throughput screening of enzyme inhibitors. avantorsciences.com

Binding and Interaction Studies (e.g., Nitrocellulose Retention, Sephadex G-50 Fractionation)

Understanding the interactions of cGAMP with its binding partners, such as STING, is crucial for deciphering its signaling functions. Various techniques are employed to study these binding events and to identify novel cGAMP-interacting proteins.

Nitrocellulose Retention Assay

The nitrocellulose filter-binding assay is a classic technique used to study the interactions between proteins and nucleic acids or other small ligands. nih.gov The principle of this assay is based on the ability of nitrocellulose membranes to bind proteins, while allowing unbound nucleic acids or small molecules to pass through. mie-u.ac.jp

In the context of cGAMP, this assay can be used to measure the binding of a protein of interest to radioactively labeled cGAMP. A mixture of the protein and labeled cGAMP is passed through a nitrocellulose filter. mie-u.ac.jp The protein, along with any bound cGAMP, is retained on the filter, while unbound cGAMP passes through. mie-u.ac.jp The amount of radioactivity on the filter is then quantified to determine the extent of binding. This method can be used to calculate binding constants and to study the kinetics of the interaction. nih.gov

Sephadex G-50 Fractionation

Sephadex G-50 is a gel filtration medium used for size-exclusion chromatography. avantorsciences.comsigmaaldrich.com This technique separates molecules based on their size. In the context of binding studies, Sephadex G-50 fractionation can be used to separate protein-ligand complexes from unbound ligands.

When a mixture of a protein and a small ligand like cGAMP is passed through a Sephadex G-50 column, the larger protein-cGAMP complex will elute in the void volume, while the smaller, unbound cGAMP will be retained in the gel matrix and elute later. harvard.edu By measuring the amount of cGAMP in the fractions corresponding to the protein, the amount of bound ligand can be determined. This method is particularly useful for desalting and buffer exchange of biomolecules. cytivalifesciences.comharvardapparatus.com

| Parameter | Description | Typical Application |

|---|---|---|

| Matrix | Cross-linked dextran | Gel filtration chromatography |

| Fractionation Range (Globular Proteins) | Molecular weight separation | 1,500 - 30,000 Da |

| Primary Use in Binding Studies | Separation of protein-ligand complex from free ligand | Desalting and buffer exchange |

Photoaffinity Probes

Photoaffinity probes are powerful tools for identifying and validating cGAMP-binding proteins. cytivalifesciences.com These probes are analogs of cGAMP that contain a photo-reactive group and a tag for detection or purification, such as biotin or a fluorescent dye. cytivalifesciences.com

When a photoaffinity probe is incubated with a cell lysate or purified protein and exposed to UV light, the photo-reactive group forms a covalent bond with nearby interacting proteins. cytivalifesciences.com The tagged proteins can then be visualized by in-gel fluorescence or identified by mass spectrometry. cytivalifesciences.com This technique allows for the direct identification of proteins that bind to cGAMP in a complex biological sample. cytivalifesciences.com

Q & A

Q. What experimental techniques are recommended for structural characterization of Cytidylyl-(3',5')-guanosine?

- Methodological Answer: Structural elucidation can be achieved via:

- NMR Spectroscopy: To resolve nucleotide connectivity and confirm 3',5' phosphodiester linkage.

- X-ray Crystallography: For atomic-resolution 3D structure determination, particularly to analyze base-pairing and helical conformations .

- Mass Spectrometry (MS): High-resolution MS (e.g., LC-MS/MS) validates molecular weight (C₁₉H₂₅N₈O₁₂P·xH₃N) and fragmentation patterns. Predicted spectral data for this compound derivatives are available in curated databases .

- SMILES/InChi Strings: Use standardized notations (e.g., SMILES:

O=P(O)(OC)OCC3OC(n2cnc1c2N=C(N)NC1=O)C(O)C3O) for computational modeling .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer:

- HPLC with UV Detection: Optimize at 280 nm for nucleoside absorbance. Co-elution with synthetic standards (≥99% purity) confirms identity .

- Enzymatic Assays: Use ribozymes or phosphatases to hydrolyze the 3',5' linkage, followed by phosphate quantification (e.g., malachite green assay).

- Isotope Labeling: Incorporate ³²P or ¹³C isotopes for tracking in metabolic studies .

Q. What is the role of this compound in RNA splicing mechanisms?

- Methodological Answer: In group I introns (e.g., Tetrahymena ribozyme), this compound acts as a nucleophile during splicing. Key steps include:

- Guanosine Binding: The 3'-OH of guanosine attacks the splice site, requiring adjacent helices (P9.0/P10) to accelerate binding kinetics .

- Conformational Proofreading: Slow guanosine binding (k ~10³ M⁻¹s⁻¹) allows helical rearrangements, enhancing splice site specificity .

Advanced Research Questions

Q. How do conformational dynamics influence the specificity of this compound in RNA-protein interactions?

- Methodological Answer:

- Single-Molecule FRET: Monitor real-time conformational shifts during guanosine accommodation into RNA binding pockets .

- Molecular Dynamics (MD) Simulations: Simulate helix formation (e.g., P9.0/P10) to identify intermediates that stabilize the 3',5' phosphodiester bond. Use force fields like AMBER for nucleotide flexibility .

- Electrophoretic Mobility Shift Assay (EMSA): Compare binding affinities of wild-type vs. mutant ribozymes to quantify helical contributions to specificity .

Q. What strategies resolve contradictions in kinetic data for this compound binding to ribozymes?

- Methodological Answer: Conflicting kₐₚₚ values may arise from:

- pH Dependence: Near-neutral pH slows binding due to protonation of active-site residues. Use buffered systems (pH 6.5–8.0) to standardize assays .

- Ionic Strength: Adjust Mg²⁺ concentrations (10–50 mM) to stabilize RNA tertiary structure.

- Pre-steady-state Kinetics: Employ stopped-flow instruments to capture sub-millisecond binding events, distinguishing rate-limiting steps (e.g., conformational change vs. chemical catalysis) .

Q. How can metabolomics approaches elucidate the regulatory pathways involving this compound?

- Methodological Answer:

- Targeted Metabolomics: Use MRM (Multiple Reaction Monitoring) LC-MS/MS to quantify this compound alongside cyclic nucleotides (cGMP, cAMP) in cell lysates .

- Isotope Tracing: Feed cells ¹³C-glucose to track nucleotide biosynthesis flux.

- Pathway Enrichment Analysis: Map metabolites to KEGG pathways (e.g., Purine Metabolism) using tools like MetaboAnalyst .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.